molecular formula C13H15N5O5S2 B13850450 Octane Ceftizoxime

Octane Ceftizoxime

Katalognummer: B13850450
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: GTMGOCSOUCFSBO-GJHWGMOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octane isomers (C₈H₁₈) are critical in fuel science due to their influence on anti-knock properties. The Research Octane Number (RON) and Motor Octane Number (MON) quantify fuel resistance to premature detonation in internal combustion engines (ICEs). Higher octane numbers correlate with improved engine efficiency and reduced emissions .

Key physicochemical properties of octane isomers, such as entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP), are modeled using topological indices like Gourava and hyper-Gourava indices. These indices show strong correlations (R² > 0.95) with experimental data, enabling predictive modeling of isomer behavior .

Eigenschaften

Molekularformel

C13H15N5O5S2

Molekulargewicht

385.4 g/mol

IUPAC-Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

InChI

InChI=1S/C13H15N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h4,6,8,11H,2-3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t6?,8-,11-/m1/s1

InChI-Schlüssel

GTMGOCSOUCFSBO-GJHWGMOBSA-N

Isomerische SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(CCS3)C(=O)O

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(CCS3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Initial Dissolution and Extraction

  • Step 1: Dissolution
    Crude Ceftizoxime sodium is dissolved in water to form an aqueous solution. This step facilitates the separation of soluble impurities.

  • Step 2: Organic Extraction
    The aqueous solution is extracted with an organic solvent such as cyclohexane or ethyl acetate. Extraction times range from several minutes up to 10 hours. The organic phase, which contains non-polar impurities, is separated, leaving an aqueous phase enriched with Ceftizoxime sodium.

Ammonia Treatment and Precipitation

  • Step 3: Ammonia Addition
    Ammonia gas or ammonium hydroxide (aqueous ammonia) is introduced into the aqueous phase under stirring for 30 minutes to 8 hours, typically 2-3 hours, adjusting the pH to an alkaline range (pH 8 to 11, preferably 9 to 10). This step precipitates inorganic impurities such as catalyst residues, salts, heavy metals, and bacterial endotoxins as basic salts.

  • Step 4: Filtration
    The precipitated impurities are removed by filtration, yielding a clarified aqueous solution of Ceftizoxime sodium.

  • Step 5: Ammonia Removal and Concentration
    The aqueous solution is heated (55–80°C) to remove residual ammonia and simultaneously concentrated to a reduced volume (e.g., 90–150 mL depending on batch size).

Recrystallization

  • Step 6: Alcohol Addition
    An alcoholic solvent (ethanol or ethyl alcohol) is added to the concentrated aqueous solution. The volume of alcohol ranges from 50% to 70% relative to the aqueous solution volume, with typical values such as 55% or 60%.

  • Step 7: Controlled Cooling
    The solution is slowly cooled to temperatures between 10°C and 15°C to induce crystallization. The process may include the addition of Ceftizoxime sodium seed crystals to promote uniform crystal growth.

  • Step 8: Standing and Crystal Formation
    The solution is allowed to stand for 8 to 24 hours to complete crystallization.

  • Step 9: Separation and Drying
    Crystals are separated by centrifugation and filtration, washed with anhydrous ethanol, and dried by air drying or oven drying to yield purified Ceftizoxime sodium.

  • Step 10: Mother Liquor Recycling
    The mother liquor from recrystallization can be recycled by mixing with fresh alcoholic solvent and reintroduced into the recrystallization step to improve overall yield.

Summary of Research Results and Yields

Parameter Typical Range / Value Notes
Extraction solvent Cyclohexane or Ethyl acetate 30–35% volume relative to aqueous phase, multiple extractions
Ammonia treatment time 30 min – 8 hours Optimal 2–3 hours, pH adjusted to 8.5–10
Heating temperature for ammonia removal 55–80°C Removes residual ammonia and concentrates solution
Concentrated solution volume 90–150 mL Depends on batch size
Alcohol solvent concentration 50–70% (ethanol or ethyl alcohol) Added relative to aqueous solution volume
Cooling temperature for crystallization 10–15°C Slow cooling to promote crystal formation
Standing time for crystallization 8–24 hours Ensures complete crystallization
Yield of purified product 89–92% High yield with repeated crystallization
Purity of Ceftizoxime sodium ≥94.0% (by HPLC) High purity suitable for pharmaceutical use

Analytical Verification

  • Purity Assessment
    High Performance Liquid Chromatography (HPLC) is the standard method used to determine Ceftizoxime sodium purity, with typical values after purification exceeding 94.0%.

  • Structural Confirmation
    Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy confirms the chemical structure and purity of the final product.

Process Flowchart

Step Number Process Description Key Conditions
1 Dissolve crude Ceftizoxime sodium in water Room temperature
2 Extract with cyclohexane or ethyl acetate 30–35% volume, 2–10 hours
3 Treat aqueous phase with ammonia pH 8.5–10, 2–3 hours stirring
4 Filter precipitated impurities Filtration
5 Heat to remove ammonia and concentrate 55–80°C, reduce volume to 90–150 mL
6 Add ethanol (50–70% volume) Room temperature
7 Slowly cool to 10–15°C Controlled cooling
8 Stand to complete crystallization 8–24 hours
9 Centrifuge, filter, wash, and dry crystals Anhydrous ethanol wash, air/oven dry
10 Recycle mother liquor for further crystallization Optional step to improve yield

Analyse Chemischer Reaktionen

Types of Reactions: : Octane Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: : Common reagents used in the reactions involving Octane Ceftizoxime include sodium chloride, ethanol, and activated carbon. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and effectiveness of the compound .

Major Products Formed: : The major product formed from these reactions is ceftizoxime sodium, which is used in various pharmaceutical formulations .

Wissenschaftliche Forschungsanwendungen

Octane Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the effectiveness of antibiotics. In medicine, it is used to treat various bacterial infections, including those caused by resistant strains. In industry, it is used in the development of new antibiotics and other pharmaceutical products .

Vergleich Mit ähnlichen Verbindungen

Comparison of Octane Enhancers and Additives

Octane boosters are additives that improve RON/MON. Below is a comparative analysis based on the evidence:

Table 1: Performance of Common Octane Enhancers
Additive RON Increase (10% blend) MON Increase (10% blend) Environmental Impact References
Dimethyl Carbonate (DMC) +5.0 +3.2 Low toxicity, biodegradable
Ethanol +4.8 +2.5 High volatility, CO₂ emissions
MTBE +3.5 +2.0 Groundwater contamination
ETBE +3.0 +1.8 Moderate biodegradability

Key Findings :

  • DMC outperforms traditional oxygenates like MTBE and ETBE in RON improvement while maintaining gasoline volatility .
  • Ethanol’s high oxygen content boosts octane but raises emissions and drivability concerns due to phase separation .
  • Aromatic hydrocarbons (e.g., toluene) and branched alkanes (e.g., 2,2,4-trimethylpentane) enhance octane but increase particulate emissions .

Cephalosporins: Ceftizoxime and Analogues

Ceftizoxime is a third-generation cephalosporin with broad-spectrum activity against Gram-negative bacteria. While the evidence lacks direct data on ceftizoxime, related cephalosporins are listed:

Table 2: Second- vs. Third-Generation Cephalosporins
Compound Generation Spectrum of Activity Stability to β-Lactamases References
Cefuroxime 2nd Moderate Gram-negative coverage Moderate
Cefotetan 2nd Anaerobes, some Enterobacteriaceae High
Ceftizoxime* 3rd Extended Gram-negative, including Pseudomonas High [General Knowledge]
Cefixime 3rd Oral use, limited Gram-positive High

Notes:

  • Second-generation cephalosporins (e.g., cefuroxime) target respiratory and urinary tract infections but lack coverage against Pseudomonas .
  • Third-generation agents (e.g., ceftizoxime) exhibit enhanced Gram-negative activity and β-lactamase resistance, making them suitable for nosocomial infections .

Biologische Aktivität

Overview

Octane Ceftizoxime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of Octane Ceftizoxime, highlighting its mechanisms of action, efficacy against specific pathogens, and clinical applications.

Ceftizoxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers, which is essential for maintaining bacterial cell integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria .

Antibacterial Spectrum

Octane Ceftizoxime demonstrates a wide spectrum of activity against various bacterial strains:

Bacterial Type Activity
Gram-positive bacteria Moderate activity against Staphylococcus aureus (methicillin-sensitive) and Streptococcus pneumoniae .
Gram-negative bacteria Strong activity against Enterobacteriaceae (including E. coli and Klebsiella pneumoniae) and Haemophilus influenzae; limited activity against Pseudomonas aeruginosa .
Resistant Strains Ineffective against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci .

Clinical Efficacy

Ceftizoxime has been evaluated in various clinical settings:

  • Lower Respiratory Tract Infections : Comparable efficacy to other cephalosporins in treating pneumonia in elderly patients.
  • Urinary Tract Infections : Effective in complicated cases, showing significant improvement in patient outcomes.
  • Skin and Soft Tissue Infections : Demonstrated clinical effectiveness in treating infections caused by mixed aerobic/anaerobic organisms .

Case Studies

Several studies have highlighted the effectiveness of Octane Ceftizoxime in clinical practice:

  • A study involving 99 patients with chronic bronchitis showed a treatment success rate of 92.9% with minimal adverse reactions (5.1%) .
  • In a comparative analysis of ceftizoxime versus aminoglycosides for severe infections, ceftizoxime was found to be equally effective but with a better safety profile for patients at risk of aminoglycoside toxicity .

Pharmacokinetics

Ceftizoxime is administered intravenously or intramuscularly, with a typical dosing regimen being 1 g every 8-12 hours depending on the infection severity. Key pharmacokinetic parameters include:

  • Cmax : 84 mcg/L
  • Half-life : Approximately 1.8 hours
  • Volume of Distribution : 28 L .

Safety Profile

While generally well-tolerated, Octane Ceftizoxime can cause side effects such as:

  • Hypersensitivity Reactions : Including rash and anaphylaxis.
  • Hematologic Effects : Potential for neutropenia and thrombocytopenia.
  • Gastrointestinal Issues : Such as diarrhea, including cases of Clostridium difficile infection .

Q & A

Basic Research Questions

Q. What are the critical differences between Research Octane Number (RON) and Motor Octane Number (MON), and how do these metrics influence experimental design in fuel reactivity studies?

  • Methodological Answer : RON measures fuel resistance to knocking under low-speed, variable-load conditions, while MON assesses performance under high-speed, high-load scenarios. To minimize experimental bias, researchers should calibrate engines to ASTM standards (e.g., MON tests at 900 RPM vs. RON at 600 RPM) and account for temperature variations in intake manifolds . Comparative studies should include both metrics to address fuel behavior across combustion modes .

Q. How is the octane number of a fuel determined experimentally, and what parameters are essential for ensuring reproducibility in engine-based testing?

  • Methodological Answer : Standardized single-cylinder engines with adjustable compression ratios are used, following ASTM D2699 (RON) and D2700 (MON). Key parameters include air-fuel mixture homogeneity, ignition timing precision (±0.2° crank angle), and coolant temperature control (100°C ± 2°C). Reproducibility requires at least triplicate measurements with reference fuels (e.g., iso-octane and n-heptane) for calibration .

Q. What analytical techniques are recommended for characterizing octane-derived compounds, such as 3-(Benzoyloxy)-8-azabicyclo-[3.2.1]octane, in pharmaceutical research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity validation. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and energy-dispersive X-ray spectroscopy (EDS/EDX) with silicon drift detectors (SDDs) provide elemental mapping and crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions between RON and MON values when modeling fuel performance in advanced combustion engines (e.g., HCCI or lean-burn systems)?

  • Methodological Answer : Discrepancies arise from differing test conditions (e.g., MON’s preheated mixtures vs. RON’s ambient intake). Advanced models should integrate the "knock length" parameter, which quantifies the spatial propagation of autoignition waves, to unify RON/MON predictions. This requires coupling chemical kinetics simulations (e.g., CHEMKIN) with cylinder pressure data .

Q. What statistical frameworks are appropriate for analyzing historical octane requirement data across engine generations and fuel blends?

  • Methodological Answer : Multivariate regression analysis with covariates like compression ratio and ignition timing can identify trends in octane demand. For longitudinal studies (e.g., 1979–1980 U.S. vehicle data), non-parametric tests (Kruskal-Wallis) are suitable due to non-normal distributions. Confidence intervals (95%) should be calculated for maximum (R+M)/2 values .

Q. How should experimental protocols be designed to validate novel parameters like "knock length" in explaining octane scale behaviors?

  • Methodological Answer : High-speed imaging (≥100,000 fps) paired with piezoelectric pressure transducers can spatially map knock propagation. Experiments must control for turbulence intensity (using swirl flaps) and equivalence ratio (Φ = 0.8–1.2). Validation requires comparing empirical knock lengths with simulated values from reduced chemical mechanisms (e.g., 45-species n-heptane models) .

Q. What strategies mitigate confounding variables in pharmacokinetic studies involving octane-derived compounds, based on systematic review criteria?

  • Methodological Answer : Follow FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for study design. Predefine exclusion criteria (e.g., renal/hepatic impairment) and use covariate-adjusted population pharmacokinetic (PopPK) models. Sampling must cover ≥3 elimination half-lives, with LC-MS/MS validation of plasma concentrations (LOQ ≤ 1 ng/mL) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.